molecular formula C12H10NNaO3S B146849 Sodium diphenylamine-4-sulfonate CAS No. 30582-09-3

Sodium diphenylamine-4-sulfonate

Cat. No.: B146849
CAS No.: 30582-09-3
M. Wt: 271.27 g/mol
InChI Key: DGXTZMPQSMIFEC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diphenylamine-4-sulfonate can be synthesized through the reaction of diphenylamine with concentrated sulfuric acid at 180°C. The resulting diphenylamine sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt . Another method involves mixing diphenylamine with concentrated sulfuric acid, heating the mixture to 180°C (or 160°C under reduced pressure), and then hydrolyzing the product with water at 125°C. The hydrolyzed product is neutralized with sodium hydroxide to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Mechanism of Action

Sodium diphenylamine-4-sulfonate exerts its effects primarily through its ability to form colored complexes with metal ions. This property is utilized in redox titrations and other analytical techniques. The compound acts as a ligand, binding to metal ions and forming stable complexes . These interactions are crucial for its function as a redox indicator and in various other applications.

Properties

IUPAC Name

sodium;4-anilinobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DGXTZMPQSMIFEC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064126
Record name Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt
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Molecular Weight

271.27 g/mol
Source PubChem
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name N-Phenylsulfanilic acid, sodium salt
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CAS No.

6152-67-6, 30582-09-3
Record name Sodium diphenylamine-4-sulfonate
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Record name Sodium dianilinosulphonate
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Record name Benzenesulfonic acid, 4-(phenylamino)-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt
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Record name Sodium dianilinosulphonate
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Record name Sodium N-phenylsulphanilate
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Record name SODIUM DIPHENYLAMINE-4-SULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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